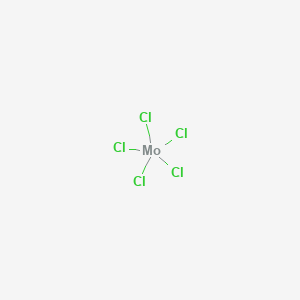
Mosapramine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clospipramina, también conocida como clomipramina, es un antidepresivo tricíclico utilizado principalmente para tratar el trastorno obsesivo-compulsivo. También es eficaz en el tratamiento del trastorno depresivo mayor, el trastorno de pánico y el dolor crónico. Clospipramina es un derivado de la dibenzazepina y funciona inhibiendo la recaptación de serotonina y noradrenalina, lo que aumenta sus niveles en el cerebro .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Clospipramina se sintetiza a través de un proceso de varios pasos. El paso inicial implica la cloración de la imipramina, otro antidepresivo tricíclico. La reacción normalmente utiliza pentacloruro de fósforo (PCl5) o cloruro de tionilo (SOCl2) como agentes clorantes. Las condiciones de reacción incluyen el reflujo de la mezcla a temperaturas elevadas para asegurar la cloración completa .
Métodos de producción industrial: En entornos industriales, la clospipramina se produce utilizando reactores a gran escala con un control preciso de la temperatura y la presión. El paso de cloración va seguido de procesos de purificación como la recristalización y la cromatografía para obtener clospipramina de alta pureza. El producto final se formula entonces en diversas formas de dosificación, como comprimidos y cápsulas .
Análisis De Reacciones Químicas
Tipos de reacciones: Clospipramina se somete a varios tipos de reacciones químicas, entre ellas:
Oxidación: Clospipramina puede oxidarse para formar su derivado N-óxido.
Reducción: La reducción de la clospipramina puede conducir a la formación de desmetilclomipramina, un metabolito activo.
Sustitución: Las reacciones de halogenación y alquilación pueden modificar la estructura química de la clospipramina.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno (H2O2) o permanganato de potasio (KMnO4) en condiciones ácidas.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en disolventes anhidros.
Sustitución: Haluros de alquilo o agentes halogenantes como PCl5 o SOCl2.
Principales productos:
Oxidación: N-óxido de clospipramina.
Reducción: Desmetilclomipramina.
Sustitución: Diversos derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
Clospipramina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo y la validación de métodos.
Biología: Se estudia por sus efectos sobre los niveles de neurotransmisores y la unión a receptores en el cerebro.
Medicina: Se investiga ampliamente por sus efectos terapéuticos en el tratamiento de trastornos psiquiátricos, como el trastorno obsesivo-compulsivo y el trastorno depresivo mayor.
Industria: Se utiliza en el desarrollo de nuevos fármacos y formulaciones antidepresivas
Mecanismo De Acción
Clospipramina ejerce sus efectos inhibiendo la recaptación de serotonina y noradrenalina en el sistema nervioso central. Esta inhibición aumenta la concentración de estos neurotransmisores en la hendidura sináptica, lo que lleva a una mayor neurotransmisión. Clospipramina también bloquea los receptores de histamina-H1, los receptores adrenérgicos alfa-1 y los receptores muscarínicos, lo que contribuye a sus efectos sedantes, hipotensores y anticolinérgicos .
Comparación Con Compuestos Similares
Clospipramina se compara a menudo con otros antidepresivos tricíclicos e inhibidores selectivos de la recaptación de serotonina (ISRS):
Imipramina: Similar en estructura pero carece del átomo de cloro presente en la clospipramina.
Trimipramina: Otro antidepresivo tricíclico con una estructura similar pero con un perfil farmacológico diferente.
Sertralina (Zoloft): Un ISRS con una estructura química diferente pero con efectos terapéuticos similares.
La estructura única de la clospipramina y su potente inhibición de la recaptación de serotonina la convierten en un fármaco particularmente eficaz para el tratamiento del trastorno obsesivo-compulsivo, lo que la diferencia de otros antidepresivos .
Propiedades
Número CAS |
98043-60-8 |
|---|---|
Fórmula molecular |
C28H37Cl3N4O |
Peso molecular |
552.0 g/mol |
Nombre IUPAC |
1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C28H35ClN4O.2ClH/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28;;/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34);2*1H |
Clave InChI |
CVCDAZZJQWLXHM-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
SMILES canónico |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-chloro-5-(3-(2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo(1,2-a)pyridine-3-spiro-4'-piperidino)propyl)-10,11-dihydro-5H-dibenz(b,f)azepine mosapramine Y 516 Y-516 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1,3-benzoxazin-4-one](/img/structure/B1676678.png)












